molecular formula C13H11BrClNO2 B14910048 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide

Cat. No.: B14910048
M. Wt: 328.59 g/mol
InChI Key: DELGNIAMQDOACE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is an organic compound that belongs to the class of aromatic heterocyclic compounds It contains a furan ring substituted at the 2-position with an anilide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)

    Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM)

    Reduction: Lithium aluminum hydride (LiAlH4), ether

    Coupling: Palladium catalysts, boronic acids, toluene

Major Products Formed

    Substitution: Substituted benzamides

    Oxidation: Furan derivatives

    Reduction: Amines

    Coupling: Biaryl compounds

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and the amide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H11BrClNO2

Molecular Weight

328.59 g/mol

IUPAC Name

5-bromo-2-chloro-N-[2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C13H11BrClNO2/c14-9-3-4-12(15)11(8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17)

InChI Key

DELGNIAMQDOACE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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